molecular formula C18H19NO4S B13728435 ((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline

((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline

Cat. No.: B13728435
M. Wt: 345.4 g/mol
InChI Key: AVPQVWDPMZOMDT-UHFFFAOYSA-N
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Description

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline is a complex organic compound that features a biphenyl structure with a sulfonyl group and a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline typically involves multiple steps. One common approach is to start with the synthesis of 4’-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride, which is then reacted with proline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as aluminum chloride or iron(III) chloride are often used in electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various biphenyl derivatives.

Scientific Research Applications

((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further influencing protein behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the sulfonyl and proline groups, making it less reactive and versatile.

    Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different chemical properties.

    Proline derivatives: Various proline derivatives exist, but the presence of the biphenyl-sulfonyl group in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline makes it unique.

Uniqueness

The combination of the biphenyl, sulfonyl, and proline moieties in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline provides a unique set of chemical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H19NO4S/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)24(22,23)19-12-2-3-17(19)18(20)21/h4-11,17H,2-3,12H2,1H3,(H,20,21)

InChI Key

AVPQVWDPMZOMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

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